molecular formula C7H14ClNO2 B2588859 6-Methyl-piperidine-3-carboxylic acid hydrochloride CAS No. 1965309-07-2

6-Methyl-piperidine-3-carboxylic acid hydrochloride

Cat. No. B2588859
CAS RN: 1965309-07-2
M. Wt: 179.64
InChI Key: NJNNMKIITLUFIE-UHFFFAOYSA-N
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Description

“6-Methyl-piperidine-3-carboxylic acid hydrochloride” is a chemical compound . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidines are important synthetic fragments for drug design. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Crystal and Molecular Structure

The crystal and molecular structure of compounds related to 6-Methyl-piperidine-3-carboxylic acid hydrochloride have been extensively studied. For instance, 4-Piperidinecarboxylic acid hydrochloride was analyzed using single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This study provided a detailed understanding of the compound's crystallographic and molecular characteristics, including the arrangement of the piperidine ring and the interactions between the molecule and chloride ions (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Chemical Properties

The synthesis and chemical properties of related compounds have been a focal point of research. For example, various methods for the synthesis of 3,4-disubstituted piperidines were developed, showcasing the versatility and adaptability of these compounds in chemical synthesis. This includes novel approaches like carbonyl ene cyclization and Prins cyclizations, offering insights into the diastereoselectivity of these reactions (Williams, Bahia, & Snaith, 2002).

Biological Evaluation and Inhibition Studies

Biological evaluation and inhibition studies have also been conducted on derivatives of this compound. A series of new compounds were synthesized and evaluated as gamma-aminobutyric acid uptake inhibitors. These studies not only demonstrated the potential of these compounds in inhibiting GAT1 but also provided insights into the structure-activity relationships, thus paving the way for the development of more potent inhibitors (Zhang et al., 2007).

Synthesis of Novel Heterocyclic Compounds

The versatility of this compound derivatives in synthesizing novel heterocyclic compounds has been showcased. For example, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and regioselectively synthesized, highlighting the potential of these compounds as building blocks for novel chemical entities (Matulevičiūtė et al., 2021).

Asymmetric Synthesis and Catalysis

Research has also focused on the asymmetric synthesis of compounds related to this compound. Techniques such as asymmetric Michael addition and chemoselective transformation have been employed to synthesize biologically interesting polysubstituted piperidines, offering insights into stereochemical control and catalysis (Salgado et al., 2019).

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is classified as flammable, acutely toxic, and corrosive . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “6-Methyl-piperidine-3-carboxylic acid hydrochloride” and similar compounds may have potential future applications in drug design and synthesis.

properties

IUPAC Name

6-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNNMKIITLUFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1965309-07-2
Record name 6-methylpiperidine-3-carboxylic acid hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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